N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a pyrrolidine ring and a thiophene moiety, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
The compound N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiophene-based analogs have been recognized as a potential class of biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . Similarly, thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Preparation Methods
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylic acid, which is then coupled with a pyrrolidine derivative under appropriate reaction conditions. The thiophene moiety is introduced through a subsequent alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene rings, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure
Scientific Research Applications
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide has been explored for various scientific research applications:
Comparison with Similar Compounds
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-18(17-9-14-3-1-2-4-16(14)20-17)19-15-5-7-21(11-15)10-13-6-8-23-12-13/h1-4,6,8-9,12,15,20H,5,7,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYNDXFGCXFDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.